molecular formula C5H4BBr2NO2 B1288093 2,5-Dibromopyridine-3-boronic acid CAS No. 852228-14-9

2,5-Dibromopyridine-3-boronic acid

Cat. No. B1288093
CAS RN: 852228-14-9
M. Wt: 280.71 g/mol
InChI Key: CBWWZYPUCZRZGD-UHFFFAOYSA-N
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Description

2,5-Dibromopyridine-3-boronic acid is a boronic acid derivative that belongs to the pyridine family . It has a molecular formula of C5H4BBr2NO2 . The average mass is 280.710 Da and the monoisotopic mass is 278.870178 Da .


Molecular Structure Analysis

The molecular structure of 2,5-Dibromopyridine-3-boronic acid consists of a pyridine ring with two bromine atoms at the 2 and 5 positions and a boronic acid group at the 3 position . The exact mass is 280.86813 g/mol and the monoisotopic mass is 278.87018 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dibromopyridine-3-boronic acid include a boiling point of 406.4±55.0 °C (predicted), a density of 2.22±0.1 g/cm3 (predicted), and a pKa of 5.63±0.58 (predicted) . It also has a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .

Scientific Research Applications

Proteomics Research

2,5-Dibromopyridine-3-boronic acid: is utilized in proteomics research for its ability to interact with proteins. It can be used for protein manipulation and modification, which is crucial for understanding protein function and structure .

Sensing Applications

Due to its interaction with diols and strong Lewis bases such as fluoride or cyanide anions, 2,5-Dibromopyridine-3-boronic acid is valuable in sensing applications. It can be used in both homogeneous assays and heterogeneous detection systems .

Biological Labelling

The compound’s reactivity with diols also makes it suitable for biological labelling. This application is essential for tracking and observing biological molecules in various research contexts .

Therapeutics Development

Boronic acids, including 2,5-Dibromopyridine-3-boronic acid , show promise in the development of therapeutics. Their unique interactions with biological molecules can lead to new treatments for various diseases .

Separation Technologies

In separation technologies, 2,5-Dibromopyridine-3-boronic acid can be employed for the selective binding and separation of different biomolecules, which is beneficial for analytical and preparative purposes .

Electrophoresis of Glycated Molecules

This compound is used in the electrophoresis of glycated molecules, aiding in the analysis of glycation patterns which are important in diabetes research .

Microparticles and Polymers

2,5-Dibromopyridine-3-boronic acid: serves as a building block for microparticles and polymers. These materials are used in analytical methods and for the controlled release of drugs like insulin .

Carbohydrate Chemistry

The compound plays a crucial role in carbohydrate chemistry, particularly in the areas of analysis, separation, protection, and activation of carbohydrates. This is vital for understanding carbohydrate-related biological processes and developing carbohydrate-based drugs .

Safety And Hazards

2,5-Dibromopyridine-3-boronic acid is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2,5-dibromopyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BBr2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWWZYPUCZRZGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1Br)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BBr2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594674
Record name (2,5-Dibromopyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromopyridine-3-boronic acid

CAS RN

852228-14-9
Record name (2,5-Dibromopyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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